molecular formula C12H10N2O4 B12333159 3-hydroxy-7-phenyl-4a,7a-dihydro-1H-furo[3,2-d]pyrimidine-2,4-dione

3-hydroxy-7-phenyl-4a,7a-dihydro-1H-furo[3,2-d]pyrimidine-2,4-dione

Cat. No.: B12333159
M. Wt: 246.22 g/mol
InChI Key: HDXBZEBUOIEEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-7-phenyl-4a,7a-dihydro-1H-furo[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that features a furo[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-7-phenyl-4a,7a-dihydro-1H-furo[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrimidine and a furan derivative, the reaction can be catalyzed by acids or bases to form the desired furo[3,2-d]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-7-phenyl-4a,7a-dihydro-1H-furo[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-hydroxy-7-phenyl-4a,7a-dihydro-1H-furo[3,2-d]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-7-phenyl-4a,7a-dihydro-1H-furo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure.

    4-hydroxy-2-quinolones: Compounds with comparable biological activities and applications.

Uniqueness

3-hydroxy-7-phenyl-4a,7a-dihydro-1H-furo[3,2-d]pyrimidine-2,4-dione is unique due to its specific ring system and substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

3-hydroxy-7-phenyl-4a,7a-dihydro-1H-furo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H10N2O4/c15-11-10-9(13-12(16)14(11)17)8(6-18-10)7-4-2-1-3-5-7/h1-6,9-10,17H,(H,13,16)

InChI Key

HDXBZEBUOIEEQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3C2NC(=O)N(C3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.